4-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
4-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its triazine core and multiple bromophenyl and diphenylamino groups
Preparation Methods
The synthesis of 4-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves a multi-step process. One common method includes:
Double Knoevenagel Reaction: This step involves the reaction of 4,6-dimethyl-2-phenylpyrimidine with 4-bromobenzaldehyde under basic conditions to form the intermediate product.
Double Suzuki–Miyaura Cross Coupling Reaction: The intermediate product is then subjected to a Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid to yield the final compound.
Chemical Reactions Analysis
4-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Medicinal Chemistry:
Biological Research: It is used as a fluorescent probe in bio-imaging and as a sensor for detecting various biological molecules.
Mechanism of Action
The mechanism of action of 4-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound’s triazine core and diphenylamino groups allow it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-N,N-dimethylaniline: This compound shares the bromophenyl group but lacks the triazine core and diphenylamino groups, making it less versatile in applications.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound has a similar structure but differs in its core, which is a pyrimidine rather than a triazine.
The uniqueness of 4-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine lies in its combination of the triazine core with multiple bromophenyl and diphenylamino groups, providing it with distinct chemical and physical properties.
Properties
IUPAC Name |
4-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Br2N8/c30-23-15-11-21(12-16-23)19-32-37-27-34-28(38-33-20-22-13-17-24(31)18-14-22)36-29(35-27)39(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-20H,(H2,34,35,36,37,38)/b32-19+,33-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVDMJQUSRKRO-CRDPYYQKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NN=CC4=CC=C(C=C4)Br)NN=CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N/N=C/C4=CC=C(C=C4)Br)N/N=C/C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Br2N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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